N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine: is an organic compound characterized by its long alkyl chain and multiple amine groups. This compound is notable for its amphiphilic nature, making it useful in various applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine typically involves the reaction of dodecylamine with glycine, followed by the introduction of the aminoethyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is used as a surfactant due to its amphiphilic properties. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study membrane interactions and protein folding due to its ability to interact with lipid bilayers.
Industry: Industrially, this compound is used in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine exerts its effects involves its interaction with lipid bilayers and proteins. The long alkyl chain allows it to embed within lipid membranes, while the amine groups can form hydrogen bonds with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
- N,N-bis(2-aminoethyl)ethylenediamine
- Tris(2-aminoethyl)amine
- N-(2-Hydroxyethyl)ethylenediamine
Uniqueness: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties not found in shorter-chain analogs. This makes it particularly effective in applications requiring strong interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
93839-34-0 |
---|---|
Molekularformel |
C18H39N3O2 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-[2-(2-aminoethylamino)ethyl-dodecylamino]acetic acid |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-15-21(17-18(22)23)16-14-20-13-12-19/h20H,2-17,19H2,1H3,(H,22,23) |
InChI-Schlüssel |
XBBCNNLBNDCZKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCNCCN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.